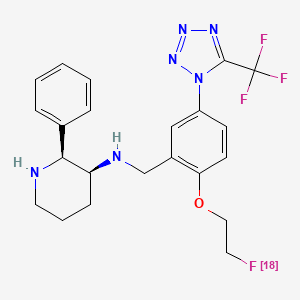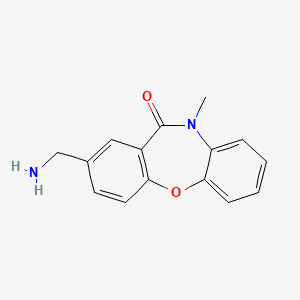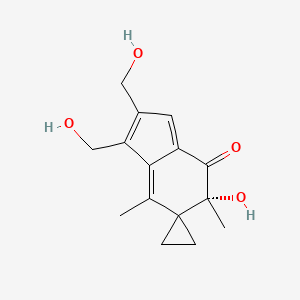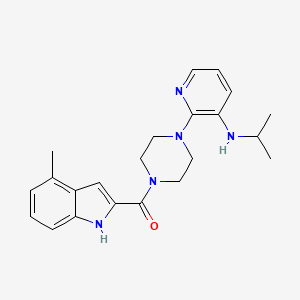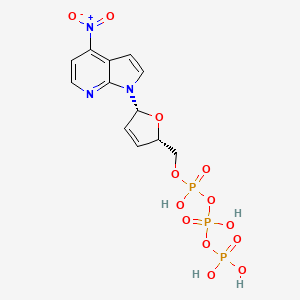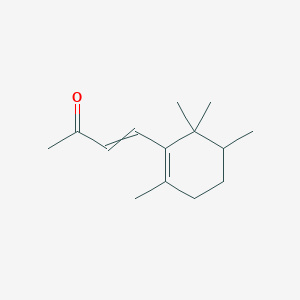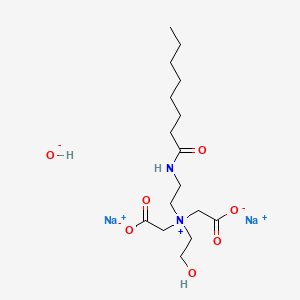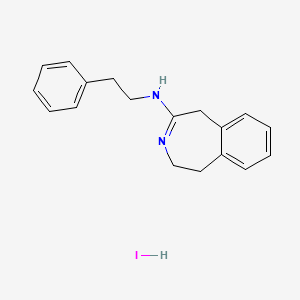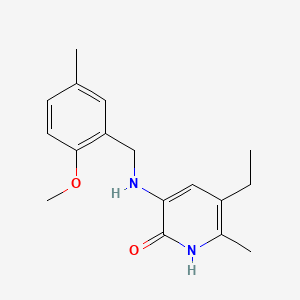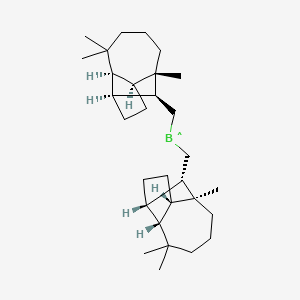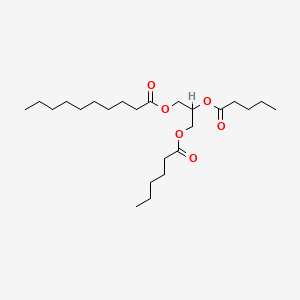
(3-Hexanoyloxy-2-pentanoyloxypropyl) decanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decanoic acid mixed esters with 2-ethylhexanoic acid, heptanoic acid, hexanoic acid, trimethylolpropane, and valeric acid are a group of complex esters formed by the reaction of decanoic acid with various other carboxylic acids and trimethylolpropane. These esters are known for their unique chemical properties and are used in various industrial applications due to their stability and performance characteristics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid mixed esters involves esterification reactions where decanoic acid reacts with 2-ethylhexanoic acid, heptanoic acid, hexanoic acid, valeric acid, and trimethylolpropane. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the removal of water, which drives the esterification process to completion .
Industrial Production Methods
Industrial production of these mixed esters often involves continuous esterification processes. The reactants are fed into a reactor where they undergo esterification in the presence of a catalyst. The resulting esters are then purified through distillation to remove any unreacted acids and by-products. This method ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
Decanoic acid mixed esters can undergo various chemical reactions, including:
Hydrolysis: Breaking down into the constituent acids and alcohols in the presence of water and an acid or base catalyst.
Transesterification: Reaction with another alcohol to form a different ester.
Oxidation: Reaction with oxidizing agents to form carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: Decanoic acid, 2-ethylhexanoic acid, heptanoic acid, hexanoic acid, valeric acid, and trimethylolpropane.
Transesterification: New esters depending on the alcohol used.
Oxidation: Corresponding carboxylic acids.
科学的研究の応用
Decanoic acid mixed esters have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as solvents in various chemical reactions.
Biology: Studied for their effects on lipid metabolism and potential therapeutic uses in metabolic disorders.
Medicine: Investigated for their antimicrobial properties and potential use in drug formulations.
Industry: Utilized as plasticizers, lubricants, and in the production of biodegradable polymers
作用機序
The mechanism of action of decanoic acid mixed esters involves their interaction with cellular membranes and enzymes. These esters can integrate into lipid bilayers, affecting membrane fluidity and permeability. They may also interact with enzymes involved in lipid metabolism, influencing metabolic pathways and cellular functions .
類似化合物との比較
Similar Compounds
- Fatty acids, C16-18 and C18-unsaturated, hexaesters with dipentaerythritol .
Decanoic acid, mixed esters with dipentaerythritol, octanoic acid, and valeric acid: .
Triisononanoic acid, triester with 2,2’-[oxybis(methylene)]bis[2-(hydroxymethyl)propane-1,3-diol] tris(2-ethylhexanoate): .
Uniqueness
Decanoic acid mixed esters with 2-ethylhexanoic acid, heptanoic acid, hexanoic acid, trimethylolpropane, and valeric acid are unique due to their specific combination of carboxylic acids and trimethylolpropane. This combination imparts distinct physical and chemical properties, such as enhanced stability, lower volatility, and improved performance in various applications compared to other similar esters .
特性
分子式 |
C24H44O6 |
|---|---|
分子量 |
428.6 g/mol |
IUPAC名 |
(3-hexanoyloxy-2-pentanoyloxypropyl) decanoate |
InChI |
InChI=1S/C24H44O6/c1-4-7-10-11-12-13-15-18-23(26)29-20-21(30-24(27)16-9-6-3)19-28-22(25)17-14-8-5-2/h21H,4-20H2,1-3H3 |
InChIキー |
NFJPVPFTKSGEBZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=O)OCC(COC(=O)CCCCC)OC(=O)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


